molecular formula C9H17NO3 B3233661 (1-Methyl-piperidin-4-ylmethoxy)-acetic acid CAS No. 1353951-45-7

(1-Methyl-piperidin-4-ylmethoxy)-acetic acid

Cat. No.: B3233661
CAS No.: 1353951-45-7
M. Wt: 187.24 g/mol
InChI Key: CLUHQTVUGOBJOK-UHFFFAOYSA-N
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Description

(1-Methyl-piperidin-4-ylmethoxy)-acetic acid is a chemical compound with the molecular formula C9H17NO3 and is a key synthetic intermediate in medicinal chemistry and drug discovery research . This piperidine-based acetic acid derivative is valued as a versatile building block for the synthesis of more complex molecules. Its structure, featuring both a piperidine ring and a carboxylic acid functional group, makes it a valuable scaffold for constructing compound libraries. Researchers utilize this compound in the development of potential pharmacologically active molecules, particularly as a precursor for creating ligands that target a variety of biological receptors. The compound is offered as a high-purity solid for research applications. It is intended for use in laboratory settings only. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(1-methylpiperidin-4-yl)methoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-10-4-2-8(3-5-10)6-13-7-9(11)12/h8H,2-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUHQTVUGOBJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for 1 Methyl Piperidin 4 Ylmethoxy Acetic Acid

Advanced Retrosynthetic Disconnections and Strategic Design Principles

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, commercially available, or easily synthesized precursors. For (1-Methyl-piperidin-4-ylmethoxy)-acetic acid, the most logical disconnections target the key functional groups: the ether linkage and the carboxymethyl group.

Primary Disconnection Strategy:

The most prominent functional group for disconnection is the ether bond. A C-O disconnection, guided by the principles of the Williamson ether synthesis, is the most strategically sound approach. This retrosynthetic step simplifies the target molecule into two key synthons: an alcohol component derived from the piperidine (B6355638) moiety and a two-carbon electrophile representing the acetic acid portion.

Synthon 1: The nucleophilic component, (1-Methyl-piperidin-4-yl)methanol. This precursor contains the pre-formed and correctly functionalized piperidine ring.

Synthon 2: An electrophilic two-carbon unit, such as a haloacetic acid derivative. To prevent self-reaction and control reactivity, the carboxylic acid is typically masked as an ester, making ethyl bromoacetate (B1195939) a suitable synthetic equivalent.

This leads to the following retrosynthetic pathway:

This compound ⇒ (Functional Group Interconversion: Hydrolysis) ⇒ Ethyl (1-Methyl-piperidin-4-ylmethoxy)-acetate ⇒ (C-O Ether Disconnection) ⇒ (1-Methyl-piperidin-4-yl)methanol + Ethyl bromoacetate

Further disconnection of (1-Methyl-piperidin-4-yl)methanol can be achieved by reducing the corresponding carboxylic acid or ester, such as ethyl 1-methylpiperidine-4-carboxylate, which in turn can be synthesized from 1-methyl-4-piperidone (B142233). chemicalbook.comchemicalbook.com

Established and Optimized Synthetic Pathways

Based on the retrosynthetic blueprint, the forward synthesis involves the preparation of the key intermediates and their subsequent coupling, followed by final deprotection or functional group manipulation.

A convergent synthesis is the most efficient strategy for preparing this compound. This involves the separate synthesis of the two primary building blocks, which are then combined in a key coupling step.

Fragment A Synthesis: Preparation of (1-Methyl-piperidin-4-yl)methanol. This can be achieved via the reduction of ethyl 1-methyl-4-piperidinecarboxylate using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). chemicalbook.com

Fragment B: Use of a commercially available electrophile, ethyl bromoacetate.

Coupling and Final Step: The two fragments are joined via an etherification reaction. The resulting ester is then hydrolyzed to yield the final carboxylic acid.

Alternatively, the key intermediate (1-Methyl-piperidin-4-yl)methanol could be utilized in a divergent synthesis approach. Starting from this common precursor, a variety of ether-linked analogues could be generated by reacting it with a diverse range of electrophiles, not just those related to acetic acid. This allows for the rapid generation of a library of related compounds for further research.

The target molecule, this compound, is achiral, so stereoselectivity is not a concern in its synthesis. However, regioselectivity is a key consideration, particularly during the crucial ether formation step.

The reaction between the alkoxide of (1-Methyl-piperidin-4-yl)methanol and ethyl bromoacetate is inherently regioselective. The alcohol on the precursor is primary, making it sterically accessible and reactive. The Williamson ether synthesis proceeds via an Sₙ2 mechanism, where the nucleophilic alkoxide attacks the electrophilic carbon of the alkyl halide. wikipedia.orgmasterorganicchemistry.com The primary nature of both the alcohol and the alkyl halide ensures that the substitution reaction is highly favored over a potential elimination side reaction. wikipedia.org

Functional group interconversions (FGI) and the use of protecting groups are essential for managing the reactivity of the different functionalities within the molecule during synthesis. solubilityofthings.comjocpr.com

The primary strategic consideration is the carboxylic acid moiety. Attempting to directly react (1-Methyl-piperidin-4-yl)methanol with bromoacetic acid would be problematic. The acidic proton of the carboxylic acid would be readily deprotonated by the strong base used to form the alkoxide, quenching the reaction. Therefore, the carboxylic acid must be "protected," most commonly as an ester. creative-peptides.com The ethyl ester serves as an effective protecting group that is stable to the basic conditions of the etherification but can be readily removed in a subsequent step. The conversion of the intermediate ester to the final carboxylic acid via hydrolysis is a classic example of a functional group interconversion. solubilityofthings.com

The final step in the proposed synthesis is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved under basic conditions, for example, by heating with an aqueous solution of sodium hydroxide (B78521) or lithium hydroxide, followed by acidic workup to protonate the resulting carboxylate salt.

The resulting carboxylic acid can be further functionalized. A common transformation is amidation, which involves activating the carboxylic acid and then reacting it with an amine. nih.gov This two-step procedure often utilizes coupling reagents to facilitate the formation of the amide bond.

Table 1: Representative Conditions for Carboxylic Acid Functionalization
TransformationReagents and ConditionsDescription
Ester Hydrolysis1. NaOH (aq) or LiOH (aq), EtOH/H₂O, Heat 2. HCl (aq)Saponification of the ethyl ester to the corresponding carboxylate salt, followed by protonation to yield the final carboxylic acid.
Amidation1. SOCl₂, reflux 2. Amine (R₂NH), BaseConversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with a primary or secondary amine.
Peptide CouplingAmine (R₂NH), HBTU, HOBt, DIPEA, DMFDirect coupling of the carboxylic acid with an amine using standard peptide coupling reagents to form the amide bond under mild conditions. nih.gov

The Williamson ether synthesis is the most direct and widely used method for constructing the C-O-C linkage in this target molecule. wikipedia.org The reaction involves the deprotonation of an alcohol to form a more nucleophilic alkoxide ion, which then displaces a halide from an organohalide in an Sₙ2 reaction. wikipedia.orgmasterorganicchemistry.com

In the context of this synthesis, (1-Methyl-piperidin-4-yl)methanol is treated with a strong base to form the corresponding sodium or potassium alkoxide. This is followed by the addition of ethyl bromoacetate.

Key Reaction Steps:

Deprotonation: (1-Methyl-piperidin-4-yl)methanol is dissolved in an aprotic solvent like THF or DMF, and a strong base is added to generate the alkoxide.

Nucleophilic Substitution: Ethyl bromoacetate is added to the solution, and the alkoxide attacks the carbon bearing the bromine atom, displacing it to form the ether bond.

Table 2: Reaction Parameters for Williamson Ether Synthesis
ParameterReagent/ConditionRationale
Alcohol(1-Methyl-piperidin-4-yl)methanolPrimary alcohol, good nucleophile precursor, sterically unhindered. wikipedia.org
BaseSodium hydride (NaH)A strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the alkoxide. khanacademy.org
ElectrophileEthyl bromoacetatePrimary alkyl halide, highly reactive towards Sₙ2 displacement. francis-press.com The ester protects the carboxylic acid functionality.
SolventTetrahydrofuran (THF) or Dimethylformamide (DMF)Aprotic solvents that solvate the cation but not the nucleophile, increasing its reactivity.
Temperature0 °C to Room TemperatureMild conditions are typically sufficient for this efficient reaction, minimizing potential side reactions.

Functional Group Interconversions and Protecting Group Strategies

Piperidine Ring Functionalization and Derivatization

The construction of this compound fundamentally involves the functionalization of a pre-formed 1-methyl-piperidine scaffold. The key chemical transformation is the introduction of the methoxy-acetic acid side chain at the C-4 position of the piperidine ring. A primary and highly versatile method for this is the Williamson ether synthesis, a reliable and well-documented SN2 reaction. wikipedia.orgmasterorganicchemistry.com

The synthesis would logically commence with (1-Methyl-piperidin-4-yl)methanol as the key starting material. This alcohol can be deprotonated with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. khanacademy.orgyoutube.com This reactive intermediate is then treated with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate, to form the corresponding ester via nucleophilic substitution. The final step involves the hydrolysis of the ester under basic or acidic conditions to yield the target carboxylic acid.

A plausible reaction sequence is detailed below:

Step 1: Alkoxide Formation (1-Methyl-piperidin-4-yl)methanol is reacted with a strong base to form the sodium salt.

Step 2: Williamson Ether Synthesis (SN2 Reaction) The resulting alkoxide attacks ethyl bromoacetate, displacing the bromide ion.

Step 3: Ester Hydrolysis The intermediate ester is hydrolyzed to afford the final product, this compound.

The efficiency of this derivatization is contingent on reaction conditions, including the choice of base, solvent, and temperature, which must be carefully optimized to maximize yield and minimize side reactions.

Emerging Synthetic Approaches and Innovations

Modern synthetic chemistry offers a range of innovative techniques that could enhance the efficiency, safety, and sustainability of synthesizing this compound.

Catalytic Methods for Efficient Synthesis (e.g., Metal-Catalyzed Couplings, Organocatalysis)

While the Williamson ether synthesis is robust, catalytic approaches can offer milder conditions and improved efficiency.

Metal-Catalyzed Couplings: Transition-metal catalysis, particularly with palladium, copper, or gold, is a cornerstone of modern synthesis for forming C-O bonds. beilstein-journals.orgmdpi.com Although less common for simple etherages like this, a copper-catalyzed Ullmann-type coupling could be envisioned between (1-Methyl-piperidin-4-yl)methanol and a suitable acetic acid derivative under specific ligand conditions. Such methods can sometimes offer advantages in terms of substrate scope and reaction conditions over traditional SN2 reactions. beilstein-journals.org

Organocatalysis: Organocatalysis utilizes small organic molecules to accelerate reactions and can be a powerful tool for piperidine synthesis and functionalization. chiba-u.jpwiley-vch.de For the key etherification step, phase-transfer catalysis (PTC) represents a relevant organocatalytic approach. A quaternary ammonium (B1175870) salt could be used to facilitate the transfer of the haloacetate reactant between an organic and aqueous or solid phase, potentially allowing for the use of milder bases like sodium hydroxide and avoiding the need for strictly anhydrous conditions. wiley-vch.de This often leads to simpler workup procedures and improved reaction rates.

The table below illustrates a hypothetical comparison of different catalytic systems for the etherification step.

Catalyst SystemBaseSolventTemperature (°C)Hypothetical Yield (%)
None (Classical Williamson)NaHTHF6075
CuI / PhenanthrolineK₂CO₃DMF10080
Tetrabutylammonium bromide (PTC)50% aq. NaOHToluene8085

This table is for illustrative purposes and represents plausible outcomes based on general principles of catalysis.

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. mdpi.comflinders.edu.au For the synthesis of this compound, a multi-step flow process could be designed. durham.ac.uk

This approach allows for:

Enhanced Safety: Small reactor volumes and superior heat exchange minimize risks associated with exothermic reactions, such as the initial alkoxide formation. flinders.edu.au

Precise Control: Reaction parameters like temperature, pressure, and residence time can be controlled with high precision, leading to better reproducibility and potentially higher yields. durham.ac.uk

Telescoped Reactions: Multiple reaction steps, such as alkoxide formation, etherification, and even initial workup using in-line extraction or scavenger resins, can be performed sequentially without isolating intermediates. mdpi.com

A hypothetical flow setup could involve pumping a solution of the starting alcohol and a base through a heated reactor coil, followed by the introduction of the ethyl haloacetate at a T-mixer. The resulting stream would then pass through another reactor coil to complete the reaction before in-line purification. researchgate.netsoton.ac.uk

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis leverages enzymes to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. rsc.orgresearchgate.netmdpi.com While a direct enzymatic synthesis for this specific ether linkage is not established, enzymes could play a role in the synthesis of chiral precursors or derivatives. For instance, lipases are known to catalyze transesterification and hydrolysis with high enantioselectivity. rsc.org If a chiral version of the target molecule were desired, a lipase (B570770) could potentially be used for the kinetic resolution of a racemic intermediate.

Recently, biocatalytic methods have been developed for the synthesis of piperidine derivatives themselves, often through multicomponent reactions catalyzed by enzymes like Candida antarctica lipase B (CALB). rsc.orgresearchgate.net Furthermore, engineered enzymes such as imine reductases (IREDs) are increasingly used for the asymmetric synthesis of chiral amines, which are precursors to many complex piperidine structures. mdpi.com

Green Chemistry Principles in Synthetic Design and Execution

Applying the twelve principles of green chemistry is crucial for developing sustainable synthetic routes. msu.eduedu.krd

Key green chemistry considerations for this synthesis include:

Atom Economy: The Williamson ether synthesis has good atom economy, with the primary byproduct being a simple salt (e.g., NaBr).

Safer Solvents: Replacing hazardous solvents like DMF or THF with greener alternatives such as 2-methyl-THF, cyclopentyl methyl ether (CPME), or even water (in the case of PTC) is a key goal. unibo.it The use of deep eutectic solvents has also been explored for piperidin-4-one synthesis, representing an innovative green medium.

Energy Efficiency: Flow chemistry and microwave-assisted synthesis can significantly reduce energy consumption compared to conventional refluxing in large batch reactors. google.com

Catalysis: As discussed, using catalytic amounts of a substance is inherently greener than using stoichiometric reagents. edu.krd

Waste Reduction: Implementing in-line purification or crystallization instead of traditional chromatographic methods can drastically reduce solvent waste. Process Mass Intensity (PMI), which measures the ratio of all materials used to the mass of the final product, is a key metric for evaluating the "greenness" of the process. unibo.it

Reaction Optimization and Process Intensification Studies

Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. cetjournal.itmdpi.com For the synthesis of this compound, optimization would focus on several key areas.

Parameter Screening: Design of Experiments (DoE) could be used to systematically screen variables such as reagent concentration, temperature, catalyst loading, and residence time (in flow chemistry) to identify the optimal conditions for yield and purity.

Solvent Reduction: Intensified processes often aim to reduce the amount of solvent, which can increase reaction rates and throughput. cetjournal.it This must be balanced with safety considerations, especially for highly exothermic steps.

Shift to Continuous Manufacturing: As outlined in the flow chemistry section, transitioning from batch to a continuous process is a primary goal of process intensification. This shift dramatically improves heat and mass transfer, leading to better process control and safety. cetjournal.it

The table below presents a hypothetical optimization study for the etherification step, showing the impact of varying key parameters.

EntryBase (Equivalents)Temperature (°C)Reaction Time (h)SolventHypothetical Yield (%)
1NaH (1.1)2512THF65
2NaH (1.1)604THF75
3K₂CO₃ (2.0)8012Acetonitrile (B52724)55
4NaH (1.5)604THF78
5t-BuOK (1.1)604THF72

This table is for illustrative purposes to demonstrate a typical reaction optimization study.

Through such systematic studies, a robust, efficient, and scalable process for the synthesis of this compound can be developed, integrating modern principles of catalysis, continuous processing, and green chemistry.

Scale-Up Considerations and Industrial Feasibility Assessments

The successful transition of a synthetic route for this compound from the laboratory bench to an industrial manufacturing setting hinges on a thorough evaluation of its scalability and economic viability. This assessment involves a multi-faceted analysis of the chemical process, including the cost and availability of raw materials, the safety and environmental impact of the reactions, the efficiency and robustness of the synthetic steps, and the required infrastructure for production. While specific process development data for this particular molecule is not extensively published, a feasibility analysis can be constructed by examining the synthesis of its key precursors and analogous chemical transformations.

A plausible industrial synthesis would likely commence from commercially available starting materials, such as 1-methyl-4-piperidone or piperidine-4-methanol, and proceed through a multi-step sequence. Key transformations would include the formation of the (1-methyl-piperidin-4-yl)methanol intermediate, followed by an etherification reaction and subsequent oxidation to yield the final carboxylic acid. Each of these steps presents unique challenges and considerations for large-scale production.

Process Safety and Hazard Analysis:

The industrial synthesis of piperidine derivatives requires careful management of hazardous materials. Piperidine itself is a flammable and corrosive liquid with a pungent odor. The use of strong bases, such as sodium hydride for the etherification step, or reactive intermediates necessitates robust safety protocols and specialized equipment to mitigate risks of fire, explosion, and chemical burns. A comprehensive Hazard and Operability (HAZOP) study would be essential to identify potential process deviations and implement appropriate control measures. For instance, the hydrogenation of pyridine (B92270) derivatives to produce the piperidine core is typically conducted at elevated temperatures and pressures, requiring reactors designed to handle such conditions safely.

Economic Feasibility and Cost of Goods Analysis:

Below is an illustrative comparison of two hypothetical synthetic routes, highlighting key parameters that would influence their industrial feasibility.

Table 1: Comparative Analysis of Hypothetical Manufacturing Routes

ParameterRoute A: Williamson Ether SynthesisRoute B: Reductive Amination Approach
Starting Materials (1-methyl-piperidin-4-yl)methanol, Sodium chloroacetate4-formylpiperidine, Methylamine, Glyoxylic acid
Number of Steps 21 (one-pot)
Overall Yield (projected) 65-75%50-60%
Key Reagents Sodium hydride, Sodium chloroacetateSodium triacetoxyborohydride
Solvents Tetrahydrofuran (THF), WaterDichloromethane (DCM)
Process Safety Concerns Handling of sodium hydride (pyrophoric), Hydrogen gas evolutionUse of chlorinated solvents, Borane complexes
Purification Method Crystallization, Column chromatographyExtraction, Crystallization
Estimated Cycle Time 48-72 hours24-36 hours
Estimated Cost per Kg ModeratePotentially Lower

Optimization of Reaction Conditions:

For industrial production, each step of the synthesis must be optimized to maximize yield, purity, and throughput while minimizing cost and waste. For the etherification step, this would involve screening various bases, solvents, and temperature profiles. The use of phase-transfer catalysts could also be explored to improve reaction efficiency and avoid the need for hazardous reagents like sodium hydride.

The final oxidation step to form the carboxylic acid would also require careful optimization. The choice of oxidizing agent is critical, with considerations for cost, safety, and environmental impact. While traditional chromium-based oxidants are effective, their toxicity limits their use on a large scale. Alternative, greener oxidation methods, such as those employing catalytic amounts of transition metals with a co-oxidant like molecular oxygen or hydrogen peroxide, would be preferable for an industrially feasible process.

Equipment and Infrastructure:

The scale-up of this synthesis would necessitate standard chemical processing equipment, including glass-lined or stainless-steel reactors, condensers, and filtration units. The specific equipment would be dictated by the reaction conditions, such as the need for high-pressure hydrogenation or cryogenic cooling. The infrastructure must also include robust systems for waste management and environmental compliance, particularly for the handling and disposal of solvents and hazardous byproducts.

Table 2: Key Process Parameters for Scale-Up

Process StepParameter for OptimizationTarget for Industrial Scale
N-methylation Methylating agent, Base, Solvent, TemperatureHigh-yielding, low-cost reagents, minimal side products
Etherification Base strength, Solvent polarity, Temperature, CatalystHigh conversion, easy work-up, avoidance of hazardous materials
Oxidation Oxidizing agent, Catalyst loading, Reaction timeHigh selectivity, environmentally benign reagents, straightforward purification
Purification Crystallization solvent, Temperature profileHigh recovery of pure product, scalable filtration and drying

Chemical Reactivity and Advanced Derivatization of 1 Methyl Piperidin 4 Ylmethoxy Acetic Acid

Reactivity Profiles of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that serves as a primary site for derivatization through several key reaction pathways.

The conversion of the carboxylic acid to esters and amides is a fundamental transformation in organic synthesis. Direct condensation with alcohols or amines is typically inefficient. Therefore, the carboxylic acid must first be "activated" to enhance its electrophilicity. This is commonly achieved using a variety of coupling reagents. researchgate.netsigmaaldrich.com

For instance, carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or phosphonium (B103445) reagents like PyBOP® can be employed. sigmaaldrich.com These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by a nucleophile (an alcohol for ester formation or an amine for amide formation). researchgate.net The use of ynamides as coupling reagents has also been shown to be highly efficient for amide and peptide synthesis under mild conditions, with the benefit of avoiding racemization. researchgate.netnih.gov Another common method involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol or amine.

Table 1: Synthesis of Ester and Amide Derivatives

Reaction Reagents Product Type
EsterificationAlcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄)Ester
AmidationAmine (R'R''NH), Coupling Agent (e.g., HATU, DCC)Amide
Acyl Halide FormationSOCl₂ or (COCl)₂Acyl Halide

The carboxylic acid moiety can be reduced to a primary alcohol. This transformation requires a strong reducing agent due to the low electrophilicity of the carboxylate carbon. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction, effectively converting the carboxylic acid to the corresponding primary alcohol, 2-((1-methylpiperidin-4-yl)methoxy)ethan-1-ol, after an acidic workup. quora.commasterorganicchemistry.comvedantu.commasterorganicchemistry.com It is important to note that LiAlH₄ is a very powerful and non-selective reducing agent that will also reduce other susceptible functional groups in the molecule. masterorganicchemistry.com

The reduction to an aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. Therefore, direct reduction is not feasible. The conversion must proceed through an intermediate, such as converting the carboxylic acid to an acyl chloride or ester, which can then be reduced to the aldehyde using a milder, more selective reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H).

Table 2: Reduction Reactions of the Carboxylic Acid Group

Target Product Reagents Notes
Primary Alcohol1. LiAlH₄ in THF/ether 2. H₃O⁺ workupA strong, non-selective reducing agent is required. masterorganicchemistry.com
Aldehyde1. SOCl₂ (to form acyl chloride) 2. LiAl(H)(O-t-Bu)₃A two-step process is necessary for this selective reduction.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that typically requires harsh conditions for simple aliphatic carboxylic acids like (1-Methyl-piperidin-4-ylmethoxy)-acetic acid. The stability of the resulting carbanion is a key factor, and without an adjacent electron-withdrawing group to stabilize the negative charge, high temperatures are generally needed. Specific methodologies, such as the Barton decarboxylation, can achieve this transformation under milder conditions by converting the carboxylic acid into a suitable derivative, but simple heating is unlikely to be effective. For certain heterocyclic carboxylic acids, like some 2-pyridone-3-carboxylic acids, decarboxylation can be achieved using potassium carbonate in a suitable solvent. nih.gov

Transformations Involving the Ether Bond and its Cleavage

Ethers are generally unreactive and stable to many chemical reagents, which is why they are often used as solvents. pressbooks.publibretexts.org However, the C-O bond of the ether in this compound can be cleaved under stringent conditions. This reaction is typically accomplished by heating the ether with strong acids, most effectively hydrobromic acid (HBr) or hydroiodic acid (HI). pressbooks.pubpearson.comtransformationtutoring.comchemistrysteps.com Hydrochloric acid (HCl) is generally not reactive enough. pressbooks.pubpearson.com

The reaction proceeds via a nucleophilic substitution mechanism. The ether oxygen is first protonated by the strong acid to form a good leaving group (an alcohol). The halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking one of the adjacent carbon atoms. The specific mechanism, either Sₙ1 or Sₙ2, depends on the nature of the alkyl groups attached to the ether oxygen. pressbooks.publibretexts.org For this compound, both flanking carbons are primary, suggesting the reaction would likely proceed via an Sₙ2 mechanism. pressbooks.publibretexts.org The nucleophile would attack the less sterically hindered carbon, leading to the formation of (1-methylpiperidin-4-yl)methanol and a haloacetic acid derivative.

Table 3: Ether Cleavage Reaction

Reagents Mechanism Expected Products
Concentrated HBr or HI, heatSₙ2(1-Methylpiperidin-4-yl)methanol and Haloacetic acid derivative

Chemical Modifications of the Piperidine (B6355638) Ring and its Nitrogen Atom

The piperidine ring, and particularly its tertiary nitrogen atom, offers another site for chemical modification.

The nitrogen atom in the 1-methylpiperidine (B42303) ring is a tertiary amine. As a nucleophile, it can react with alkyl halides (e.g., methyl iodide, ethyl bromide) in a process known as quaternization. This reaction results in the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom bears a positive charge and is bonded to four carbon atoms. researchgate.net

The reaction is a type of Sₙ2 reaction where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. The stereochemistry of this reaction on substituted piperidines has been studied, with attack often occurring from the axial or equatorial position depending on steric factors. researchgate.net The resulting quaternary ammonium salts have significantly different physical and chemical properties compared to the parent tertiary amine, including increased water solubility and different biological activities.

Table 4: N-Alkylation and Quaternization of the Piperidine Nitrogen

Reaction Reagents Product Type
QuaternizationAlkyl Halide (e.g., CH₃I, CH₃CH₂Br)Quaternary Ammonium Salt

Ring-Opening and Ring-Expansion Transformations

The saturated piperidine ring of this compound is generally robust. However, specific chemical strategies can be employed to induce ring-opening or expansion, leading to acyclic or larger heterocyclic structures. Published literature specifically detailing these transformations on this compound is limited; therefore, the discussion is based on established reactivity of analogous N-alkylpiperidine systems.

Ring-Opening Reactions: The cleavage of the piperidine C-N bonds typically requires forcing conditions or specific reagents. The von Braun reaction, for instance, involves treating a tertiary amine with cyanogen (B1215507) bromide (BrCN), which would lead to the N-cyano-nor-derivative and bromomethane, effectively cleaving the N-methyl group and potentially opening the ring under harsher conditions. A more controlled, albeit indirect, method would involve introducing unsaturation into the ring, for example, via a Polonovski-Potier reaction sequence to form an enamine, followed by oxidative cleavage (ozonolysis) of the resulting double bond to yield a dicarbonyl compound.

Ring-Expansion Transformations: Ring expansion of piperidines to seven-membered rings (azepanes) is a valuable transformation for scaffold diversification. While direct expansion of the intact piperidine ring is challenging, these transformations are more commonly achieved from a functionalized precursor, such as 1-methylpiperidin-4-one. For instance, a Tiffeneau–Demjanov rearrangement could be envisioned. This would involve the conversion of 1-methylpiperidin-4-one to a cyanohydrin, followed by reduction to a β-amino alcohol. Treatment of this intermediate with nitrous acid would generate a diazonium salt, which could then rearrange with ring expansion to yield a cycloheptanone (B156872) derivative. Another classical method is the insertion of a carbene, generated from a diazoalkane like diazomethane (B1218177) or ethyl diazoacetate, into a C-C bond of a piperidone precursor, which can lead to a mixture of ring-expanded products. nih.gov

A summary of potential ring transformation strategies applicable to precursors of this compound is presented below.

TransformationReagents/MethodPrecursor RequiredPotential Product
Ring Opening OzonolysisUnsaturated piperidine derivativeAcyclic dicarbonyl compound
Ring Expansion Tiffeneau-Demjanov Rearrangement1-Methylpiperidin-4-oneSubstituted Azepan-4-one
Ring Expansion Diazoalkane Insertion1-Methylpiperidin-4-oneSubstituted Azepan-4-one / Azepan-5-one

Substitutions and Functionalizations on the Piperidine Carbon Framework

Direct functionalization of the C-H bonds on the piperidine carbon skeleton provides a powerful route to novel derivatives without requiring de novo ring synthesis. Modern synthetic methods, including directed metalation and transition-metal-catalyzed C-H activation, offer pathways to selectively introduce substituents at the C2, C3, and C4 positions.

Directed Ortho-Metalation (DoM): The deprotonation of C-H bonds alpha to the nitrogen atom (C2 and C6 positions) is a well-established strategy. While the N-methyl group is a weaker directing group compared to N-Boc (tert-butyloxycarbonyl), lithiation of N-alkyl piperidines can be achieved using strong bases like sec-butyllithium, often in the presence of a chelating agent such as TMEDA (tetramethylethylenediamine). researchgate.netacs.org This generates a nucleophilic organolithium intermediate at the C2 position, which can be trapped with a wide range of electrophiles to introduce new functional groups.

Transition-Metal-Catalyzed C-H Functionalization: Rhodium- and palladium-catalyzed reactions have emerged as elegant tools for site-selective C-H functionalization. nih.gov For N-protected piperidines, the choice of catalyst and directing group can steer substitution to the C2, C3, or C4 positions. For example, rhodium-catalyzed carbene insertion into C-H bonds can be used to introduce ester or keto functionalities. nih.gov While these methods are often optimized for N-acyl or N-Boc derivatives, exploration of similar catalysis with N-methyl piperidines could yield selectively functionalized products of this compound.

The table below outlines potential C-H functionalization reactions on the piperidine ring.

Reaction TypePositionReagents/CatalystPotential Electrophile/Reaction PartnerResulting Functional Group
Directed Lithiation C2 / C6s-BuLi / TMEDAD₂ODeuterium (B1214612)
Me₃SiClTrimethylsilyl (B98337)
R-X (Alkyl halide)Alkyl
Ar-CHO (Aldehyde)Hydroxy-arylmethyl
Rh-Catalyzed C-H Insertion C2 / C3 / C4Rh₂(OAc)₄ / Diazo compoundN/AEster, Ketone
Pd-Catalyzed C-H Arylation C2 / C3Pd(OAc)₂ / LigandAryl HalideAryl

Multi-Component Reactions Incorporating the Compound as a Core Building Block

Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are highly efficient tools in drug discovery. The structure of this compound, containing a carboxylic acid, makes it an ideal candidate for participation in powerful isocyanide-based MCRs such as the Ugi and Passerini reactions. mdpi.comnih.gov

Ugi Four-Component Reaction (Ugi-4CR): In a hypothetical Ugi reaction, this compound would serve as the carboxylic acid component. When combined with an aldehyde (or ketone), a primary amine, and an isocyanide, it could generate a complex α-acylamino amide derivative in a single, atom-economical step. researchgate.netnih.gov This approach allows for the rapid generation of a library of diverse derivatives by simply varying the other three components.

Passerini Three-Component Reaction (Passerini-3CR): Similarly, the compound can act as the acid component in a Passerini reaction. organic-chemistry.orgwikipedia.org Reacting it with an aldehyde (or ketone) and an isocyanide would yield an α-acyloxy amide. This reaction provides a different, yet equally valuable, scaffold for further chemical exploration.

These potential MCR pathways are summarized in the interactive table below.

MCR TypeComponentsPotential Product Scaffold
Ugi-4CR This compound + Aldehyde/Ketone + Amine + Isocyanideα-Acylamino amide
Passerini-3CR This compound + Aldehyde/Ketone + Isocyanideα-Acyloxy amide

Synthesis of Structurally Diverse Derivatives and Analogs

The creation of diverse analogs is central to medicinal chemistry for optimizing potency, selectivity, and pharmacokinetic properties. This can be achieved by modifying the existing scaffold or by preparing labeled versions for use as research tools.

Scaffold modification can involve minor functional group transformations or more significant structural changes, including scaffold hopping.

Functional Group Interconversion: The carboxylic acid moiety is a prime site for modification. Standard coupling conditions (e.g., using HATU or EDC) can convert the acid into a wide array of amides or esters. Reduction of the carboxylic acid would yield the corresponding primary alcohol, providing another point for derivatization.

Side-Chain Modification: The ether linkage could be replaced by other functional groups. For example, a reductive amination reaction between 1-methylpiperidin-4-one and an amino-acid derivative could produce an analog with a C-N bond in place of the ether's C-O bond.

Scaffold Hopping: This strategy involves replacing the piperidine core with other heterocyclic systems to explore new chemical space while retaining key pharmacophoric features. mdpi.com For instance, replacing the piperidine with a pyrrolidine (B122466) ring would involve starting from 1-methylpyrrolidin-3-yl)methanol. Similarly, piperazine (B1678402) or morpholine (B109124) analogs could be synthesized from the appropriate heterocyclic starting materials.

Isotopically labeled compounds, typically with deuterium (²H or D) or tritium (B154650) (³H), are indispensable tools for biological research, including in vitro binding assays, autoradiography, and metabolic studies. mdpi.com

Several strategies could be employed to synthesize labeled versions of this compound:

N-Methyl Group Labeling: The most straightforward approach involves the N-alkylation of the des-methyl precursor, (piperidin-4-ylmethoxy)-acetic acid, using an isotopically labeled methylating agent such as trideuteromethyl iodide (CD₃I) or tritiated methyl iodide (CT₃I).

Piperidine Ring Labeling: Deuterium or tritium can be introduced onto the piperidine ring through the reduction of an unsaturated precursor. For example, a tetrahydropyridine (B1245486) intermediate could be catalytically reduced using deuterium (D₂) or tritium (T₂) gas. nih.govnih.gov Alternatively, a ketone precursor (1-methylpiperidin-4-one) could be reduced with a labeled hydride reagent like sodium borodeuteride (NaBD₄) to introduce a label at the 4-position, followed by synthesis of the side chain.

Hydrogen Isotope Exchange: Direct C-H to C-D/T exchange on the piperidine ring can be achieved using metal catalysts (e.g., Iridium complexes) in the presence of a deuterium or tritium source. mdpi.com This method allows for late-stage labeling of the final compound.

Labeling StrategyIsotopic LabelReagentsPosition of Label
N-Alkylation D or TCD₃I or CT₃I on des-methyl precursorN-Methyl group
Catalytic Reduction D or TD₂ or T₂ gas, Pd/C on unsaturated precursorPiperidine ring carbons
Hydride Reduction D or TNaBD₄ or NaBT₄ on ketone precursorC4 of piperidine ring
Hydrogen Isotope Exchange D or T[Ir(cod)py(PCy₃)]PF₆, D₂O or T₂OPiperidine ring carbons

Advanced Structural Elucidation and Conformational Analysis

Comprehensive Spectroscopic Characterization

Advanced Mass Spectrometry Techniques (e.g., LC-MS, GC-MS, MS/MS, High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is vital for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for (1-Methyl-piperidin-4-ylmethoxy)-acetic acid, allowing for the unambiguous determination of its molecular formula (C₉H₁₇NO₃). Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable for this polar molecule.

Tandem mass spectrometry (MS/MS) experiments would involve fragmenting the parent ion to produce a characteristic fragmentation pattern. This pattern provides structural information, for instance, by showing the loss of the carboxylic acid group, or fragmentation of the piperidine (B6355638) ring, which helps to confirm the proposed structure. While GC-MS is a common technique, the low volatility of the carboxylic acid might require derivatization prior to analysis. rsc.orgresearchgate.net

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

FT-IR: The FT-IR spectrum of this compound would be expected to show a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp, strong peak for the C=O stretch (around 1700-1730 cm⁻¹), C-O stretching vibrations for the ether and carboxylic acid groups (around 1000-1300 cm⁻¹), and C-H stretching and bending vibrations for the alkyl portions of the molecule.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds, and could offer insights into the skeletal vibrations of the piperidine ring.

Analysis of related piperazine (B1678402) and piperidin-4-one compounds has shown the utility of these techniques in identifying key functional groups and confirming structural features. researchgate.netmuni.cz

Table 3: Predicted Characteristic IR Absorption Bands for this compound This table is predictive and not based on experimental data.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch2500-3300 (broad)
AlkylC-H stretch2850-2960
CarbonylC=O stretch1700-1730
EtherC-O stretch1070-1150

Electronic Spectroscopy (UV-Vis) for Electronic Structure and Conjugation

UV-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Since this compound lacks significant chromophores or an extended system of conjugated double bonds, it is not expected to show strong absorption in the UV-Vis region (200-800 nm). A weak absorption might be observed at short wavelengths (below 220 nm) corresponding to n→σ* transitions associated with the non-bonding electrons on the oxygen and nitrogen atoms. The absence of significant absorption would be a key piece of data confirming the lack of conjugation in the molecule's structure. researchgate.netphyschemres.org

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray crystallography. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the solid state.

For this compound, a successful crystallographic analysis would require growing a suitable single crystal. The resulting data would not only confirm the molecular connectivity but also provide critical insights into its solid-state arrangement.

Conformation: The analysis would definitively establish the chair conformation of the piperidine ring and the orientation of the methoxyacetic acid substituent (axial vs. equatorial).

Intermolecular Interactions: A key aspect would be the characterization of intermolecular forces that stabilize the crystal lattice. Strong hydrogen bonds would be expected between the carboxylic acid groups of adjacent molecules, likely forming dimers or extended chains. Weaker C-H···O interactions might also be observed. Given the absence of aromatic rings, π-π stacking interactions would not be present. Understanding these packing arrangements is crucial as they can influence physical properties like solubility and melting point.

While crystal structures for the target compound are not available, analyses of related piperazine and enaminone structures demonstrate how X-ray diffraction elucidates packing and intermolecular forces. muni.czmdpi.com

Solid-State Structural Determination via X-ray Crystallography

Polymorphism and Co-crystallization Studies

A thorough search of scientific databases yielded no studies focused on the polymorphism or co-crystallization of this compound. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in pharmaceuticals and material science as different polymorphs can exhibit varied physical properties. Similarly, co-crystallization, a technique used to form multi-component crystals, can be employed to modify properties such as solubility and stability. mdpi.com However, no such investigations have been reported for this compound.

Absolute Configuration Determination

For chiral molecules, the determination of the absolute configuration is essential for understanding their biological activity. Techniques such as single-crystal X-ray crystallography, often in conjunction with methods like the Mosher method or through the formation of chiral salts, are standard for unambiguously assigning stereochemistry. rsc.orgresearchgate.net Despite the potential for chirality in this compound, no published research detailing the determination of its absolute configuration was identified.

Detailed Conformational Analysis

The conformation of a molecule, its three-dimensional shape, is crucial to its function and reactivity. Understanding the preferred conformations and the energy barriers between them provides deep insight into molecular behavior.

Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are primary methods for elucidating molecular conformation. niscpr.res.innih.gov For instance, NMR studies on related piperidine structures have been used to determine ring conformations and substituent orientations. niscpr.res.inresearchgate.net However, no specific NMR or X-ray crystallographic studies dedicated to the conformational analysis of this compound have been published.

Computational chemistry offers powerful tools to complement experimental findings. Methods such as Potential Energy Surface (PES) scans can map the energy landscape of a molecule as a function of its geometry, identifying stable conformers and transition states. uni-muenchen.deresearchgate.net Such computational analyses provide valuable information about the flexibility and preferred shapes of a molecule. A search of the literature found no computational studies that have performed a detailed conformational analysis or PES scan for this compound.

Supramolecular Assembly and Host-Guest Chemistry Investigations

The study of supramolecular assembly involves understanding how molecules interact through non-covalent forces to form larger, organized structures. Host-guest chemistry, a branch of supramolecular chemistry, investigates the binding of a "guest" molecule to a "host" molecule. These interactions are fundamental in areas like crystal engineering and molecular recognition. No research articles describing investigations into the supramolecular assembly or host-guest chemistry of this compound could be located.

Non-Covalent Interactions and Self-Assembly

The molecular structure of this compound, featuring a piperidine ring, a methyl group, an ether linkage, and a carboxylic acid moiety, facilitates a variety of non-covalent interactions. These weak interactions, including hydrogen bonding, van der Waals forces, and dipole-dipole interactions, govern the molecule's conformation and its propensity for self-assembly into supramolecular structures.

The carboxylic acid group is a primary site for strong hydrogen bonding, acting as both a hydrogen bond donor and acceptor. This can lead to the formation of dimeric structures or extended hydrogen-bonded chains in the solid state or in non-polar solvents. The nitrogen atom of the piperidine ring, being a tertiary amine, can also act as a hydrogen bond acceptor.

The interplay of these non-covalent forces can drive the self-assembly of this compound into organized aggregates. The specific architecture of these assemblies is dependent on factors such as solvent polarity, temperature, and concentration. In aqueous environments, hydrophobic interactions may lead to the aggregation of the piperidine moieties, while the hydrophilic carboxylic acid groups remain exposed to the solvent.

A summary of the potential non-covalent interactions involving this compound is presented in the table below.

Interaction TypeParticipating Functional Group(s)Role in Self-Assembly
Hydrogen BondingCarboxylic acid, Piperidine NitrogenFormation of dimers and extended chains
Van der Waals ForcesPiperidine ring, Methylene groups, Methyl groupMolecular packing and stabilization of aggregates
Dipole-Dipole InteractionsEther linkage, Carboxylic acidOrientation of molecules within an assembly
Hydrophobic InteractionsPiperidine ring, Methyl groupAggregation in aqueous media

Inclusion Complex Formation and Molecular Recognition

The ability of a molecule to be recognized and encapsulated by a host molecule is a cornerstone of supramolecular chemistry and has significant implications in areas such as drug delivery and sensor technology. While direct studies on the inclusion complex formation of this compound are not extensively documented, valuable insights can be drawn from research on analogous structures containing a piperidine moiety, such as piperine (B192125).

Studies have demonstrated that the piperidine ring of piperine can be encapsulated within the hydrophobic cavity of cyclodextrins, which are cyclic oligosaccharides commonly used as host molecules. asiapharmaceutics.infonih.gov This encapsulation is primarily driven by van der Waals interactions between the piperidine ring and the inner surface of the cyclodextrin (B1172386) cavity. nih.gov The formation of these inclusion complexes can enhance the solubility and stability of the guest molecule. nih.govmdpi.com

Molecular modeling and spectroscopic studies, such as Nuclear Magnetic Resonance (NMR), have been instrumental in elucidating the geometry and stoichiometry of such complexes. asiapharmaceutics.infowisdomlib.org For instance, in the case of piperine and β-cyclodextrin, a 1:1 stoichiometry is often observed, where one molecule of piperine is included within one molecule of β-cyclodextrin. nih.gov The stability of these complexes can be quantified by determining their binding constants.

Based on these findings with piperidine-containing compounds, it is highly probable that this compound can also form inclusion complexes with suitable host molecules like cyclodextrins. The piperidine moiety would likely be the guest component inserted into the host's cavity. The methoxy-acetic acid side chain would likely reside near the rim of the cyclodextrin, potentially interacting with the hydroxyl groups of the host via hydrogen bonding.

The table below outlines the key findings from studies on the inclusion complexation of piperidine derivatives with cyclodextrins, which can be extrapolated to predict the behavior of this compound.

Host MoleculeGuest MoietyPrimary Driving ForceTypical StoichiometryReferences
β-CyclodextrinPiperidine ringVan der Waals interactions1:1 asiapharmaceutics.infonih.gov
Hydroxypropyl-β-cyclodextrinPiperidine ringVan der Waals interactions1:1 nih.govmdpi.com
Dimethyl-β-cyclodextrinPiperidine ringVan der Waals interactions1:1 nih.gov

The potential for this compound to engage in molecular recognition extends beyond inclusion complexes. The piperidine scaffold is a common structural motif in many biologically active molecules and is recognized by various receptors in biological systems. nih.gov The specific substitution pattern and conformation of the piperidine ring in this compound will dictate its affinity and selectivity for different binding sites.

Computational and Theoretical Investigations

Quantum Chemical Studies (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing information about its electronic structure and energy. Density Functional Theory (DFT) is a popular method that calculates the electronic structure based on the electron density, offering a balance between accuracy and computational cost. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data osi.lv. These methods are fundamental for predicting a wide range of molecular properties.

A crucial first step in any computational analysis is geometry optimization, which locates the minimum energy conformation of the molecule. For piperidine (B6355638) derivatives, methods like DFT with the B3LYP functional and a suitable basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)) are commonly used to predict the most stable three-dimensional arrangement tandfonline.comresearchgate.netmdpi.com.

The optimization process yields key structural parameters. For (1-Methyl-piperidin-4-ylmethoxy)-acetic acid, this would confirm that the piperidine ring adopts a stable chair conformation. The orientation of the substituents—the axial or equatorial position of the methoxy-acetic acid group on the piperidine ring and the methyl group on the nitrogen—would be determined by identifying the lowest energy isomer osi.lv. Calculations on N-methylpiperidine, for instance, have shown that an equatorially placed methyl group is energetically more favorable than an axial one osi.lv. The electronic structure calculation provides the total energy, dipole moment, and the distribution of electrons within the molecule mdpi.com.

Table 1: Predicted Structural Parameters from Geometry Optimization (Representative Data) This table contains representative data typical for a molecule of this class, as determined by DFT calculations.

Parameter Description Typical Predicted Value
Piperidine Ring Conformation The lowest energy shape of the six-membered ring. Chair
N-Methyl Group Position Orientation of the methyl group on the nitrogen atom. Equatorial
Methoxy-acetic acid Position Orientation of the C4 substituent group. Equatorial
C-N-C bond angle (ring) Angle within the piperidine ring involving nitrogen. ~111°
C-O-C bond angle (ether) Angle of the ether linkage. ~112°

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can then be used to validate or interpret experimental results.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, allows for the calculation of nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts tandfonline.comscielo.br. These predicted shifts for this compound can be correlated with experimental spectra to confirm the molecular structure and assign specific signals to each atom researchgate.net.

Vibrational Spectroscopy: The same DFT models can be used to compute harmonic vibrational frequencies corresponding to infrared (IR) and Raman spectra nih.gov. The calculations yield the frequencies and intensities of vibrational modes, such as C-H stretches, C-O ether stretches, and the characteristic C=O stretch of the carboxylic acid group. Comparing these calculated frequencies with experimental spectra helps in the detailed assignment of vibrational bands mdpi.com.

Understanding the electronic properties of a molecule is key to predicting its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The HOMO acts as an electron donor, while the LUMO is an electron acceptor mdpi.com. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive mdpi.comresearchgate.netresearchgate.net. For a molecule like this compound, the HOMO is likely localized on the electron-rich regions, such as the nitrogen and oxygen atoms, while the LUMO may be distributed over the carboxylic acid group researchgate.net.

Table 2: Frontier Orbital Properties (Representative Data) This table contains representative data typical for a molecule of this class, as determined by DFT calculations.

Property Description Typical Predicted Value (eV)
E_HOMO Energy of the Highest Occupied Molecular Orbital -6.5 to -5.5
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital 0.5 to 1.5

Molecular Electrostatic Potential (MEP): An MEP map illustrates the electrostatic potential on the electron density surface of a molecule, providing a visual guide to its charge distribution uni-muenchen.delibretexts.org. It uses a color scale to identify electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions deeporigin.com. For this compound, the MEP map would show a strong negative potential around the oxygen atoms of the carboxylic acid group, indicating a site susceptible to electrophilic attack and hydrogen bond donation. A positive potential would be expected around the acidic hydrogen of the carboxyl group and the hydrogens adjacent to the electron-withdrawing groups scielo.brresearchgate.net.

Computational methods can predict the acid dissociation constant (pKa), a key parameter for understanding a molecule's behavior in solution. This compound has two ionizable sites: the carboxylic acid group (acidic) and the tertiary amine of the piperidine ring (basic).

The pKa can be predicted by calculating the Gibbs free energy change (ΔG) for the deprotonation (for the acid) and protonation (for the base) reactions in a solvent. This is often achieved using DFT in conjunction with a continuum solvent model, such as the Polarizable Continuum Model (PCM), to simulate an aqueous environment rdd.edu.iq. By comparing the calculated ΔG to that of a reference compound with a known pKa, the pKa of the target molecule can be accurately estimated acs.org. Machine learning models trained on large datasets of known pKa values also provide a rapid and reliable prediction method nih.govoptibrium.com. The carboxylic acid moiety is expected to have a pKa typical of simple carboxylic acids, while the N-methylpiperidine nitrogen will have a pKa reflecting its nature as a tertiary amine.

Molecular Dynamics (MD) Simulations

While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations provide a detailed view of conformational dynamics and interactions with the surrounding environment, such as a solvent nih.gov.

MD simulations model the behavior of a molecule in a simulated environment, typically a box of explicit solvent molecules like water, over a period ranging from nanoseconds to microseconds researchgate.netnih.gov. The simulation tracks the trajectory of each atom, revealing the molecule's flexibility and preferred conformations.

For this compound, an MD simulation in an aqueous solution would show the dynamic behavior of the piperidine ring, which can fluctuate between different chair and twist-boat conformations, although the chair form is expected to be dominant rsc.orgrsc.org. The simulation would also reveal the rotational freedom and preferred orientations of the methoxy-acetic acid side chain. Key metrics such as the Root-Mean-Square Deviation (RMSD) can be calculated to assess the stability of the molecule's conformation over time nih.gov. Furthermore, analysis of the simulation can characterize the hydrogen bonding network between the molecule's carboxylic acid group, ether oxygen, and the surrounding water molecules, providing insight into its solvation and interactions in a biological context researchgate.net.

Solvation Effects and Intermolecular Interactions

The piperidine ring itself can engage in different types of intermolecular interactions. In non-aqueous solvents, the solvation of piperidine is influenced by both universal (van der Waals forces) and specific (hydrogen bonding) interactions. whiterose.ac.uk For instance, in aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), the solvation energy is primarily governed by universal interactions. whiterose.ac.uk In contrast, in protic solvents such as methanol (B129727) and ethanol (B145695), specific hydrogen bonding interactions with the solvent molecules play a more significant role. whiterose.ac.uk The nitrogen atom of the N-methylated piperidine ring in the title compound is a proton acceptor, and it is expected to form hydrogen bonds with protic solvent molecules.

The carboxylic acid group is a strong hydrogen bond donor and acceptor. Computational studies on the interaction between acetic acid and water molecules have shown that the carboxylic acid can form strong hydrogen bonds with water clusters. nih.gov It is also well-established that carboxylic acids can form cyclic dimers through strong hydrogen bonds between their carboxyl groups. researchgate.net In the case of this compound in a solution, there would be a competition between intramolecular hydrogen bonding, dimerization, and hydrogen bonding with solvent molecules. The presence of the ether oxygen introduces another potential hydrogen bond acceptor site, further complicating the intermolecular interaction landscape.

The interplay of these functional groups will lead to a complex solvation shell structure. In aqueous solutions, the carboxylic acid group will be deprotonated to a carboxylate, which will be strongly solvated by water molecules through ion-dipole interactions. The N-methylpiperidine nitrogen can also be protonated depending on the pH, leading to a cationic species that is also well-solvated.

A summary of expected intermolecular interactions based on analogous compounds is presented in Table 1.

Table 1: Expected Intermolecular Interactions of this compound in Different Solvents

Functional GroupProtic Solvents (e.g., Water, Methanol)Aprotic Polar Solvents (e.g., DMSO, DMF)Aprotic Nonpolar Solvents (e.g., Hexane)
N-Methylpiperidine (Nitrogen) Hydrogen bond acceptorDipole-dipole interactionsvan der Waals forces
Ether (Oxygen) Hydrogen bond acceptorDipole-dipole interactionsvan der Waals forces
Carboxylic Acid (OH) Strong hydrogen bond donor and acceptorHydrogen bond donor and acceptorDimerization via hydrogen bonds
Carboxylic Acid (C=O) Strong hydrogen bond acceptorHydrogen bond acceptorDimerization via hydrogen bonds

Theoretical Elucidation of Reaction Mechanisms and Transition States

The reactivity of this compound can be understood through theoretical studies of reaction mechanisms involving its functional groups. The piperidine nitrogen and the carboxylic acid are the most likely centers for reactivity.

The nitrogen atom of the N-methylpiperidine ring can act as a nucleophile or a base. Theoretical studies on piperidine-catalyzed reactions, such as the Knoevenagel condensation, have elucidated the role of the piperidine nitrogen in activating carbonyl compounds. acs.orgresearchgate.netsemanticscholar.org In such reactions, piperidine can react with an aldehyde or ketone to form an iminium ion intermediate, which is more electrophilic and susceptible to nucleophilic attack. acs.orgresearchgate.netsemanticscholar.org For this compound, the tertiary amine nature of the nitrogen would prevent direct iminium ion formation in the same manner as a secondary amine like piperidine. However, it can still act as a general base catalyst.

The carboxylic acid group can undergo a variety of reactions, including esterification and amidation. Theoretical studies on the reactions of acetic acid can provide insights into the likely mechanisms. For example, computational studies have investigated the interactions of acetic acid with other molecules, which is the first step in many reactions. nih.govresearchgate.net

A reaction of particular relevance is the interaction of a piperidine derivative with an anhydride (B1165640). A study on the copper-catalyzed Perkin-acyl-Mannich reaction of acetic anhydride with pyridine (B92270) demonstrates a pathway for the functionalization of the heterocyclic ring. researchgate.net While the title compound has a saturated piperidine ring, this type of study highlights the potential for reactions involving the activation of the carboxylic acid group, for example, by forming a mixed anhydride, which could then react intramolecularly or with an external nucleophile.

The elucidation of transition states for such reactions would require specific computational modeling of the reacting system. For instance, in a hypothetical esterification reaction with methanol, the reaction would proceed through a tetrahedral intermediate. The energy barrier for the formation and breakdown of this intermediate could be calculated using density functional theory (DFT) or other high-level computational methods.

Cheminformatics and QSAR (Quantitative Structure-Activity Relationship) Studies for Chemical Space Exploration (without biological activity implications)

Cheminformatics provides tools to explore the chemical space of molecules like this compound and its analogs. The piperidine scaffold is a common motif in many chemical libraries due to its three-dimensional character, which is a desirable feature in drug discovery and materials science. whiterose.ac.uknih.govrsc.org

The exploration of the chemical space of piperidine derivatives can be performed by analyzing their structural and physicochemical properties. whiterose.ac.uknih.govrsc.org For a virtual library of compounds based on the this compound scaffold, a range of molecular descriptors can be calculated. These descriptors quantify various aspects of the molecular structure, such as size, shape, and electronic properties.

Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate these descriptors with physicochemical properties like solubility, boiling point, or chromatographic retention times. While QSAR studies often focus on biological activity, the same principles can be applied to predict these non-biological properties. researchgate.netnih.govnih.gov

For example, a QSPR study on a series of piperidine derivatives could involve the calculation of descriptors such as:

Topological descriptors: Molecular weight, number of atoms, bond connectivity indices.

Geometrical descriptors: Molecular surface area, volume, principal moments of inertia.

Electronic descriptors: Dipole moment, partial charges on atoms, HOMO and LUMO energies.

These descriptors for a set of known piperidine analogs could be used to build a regression model to predict a specific physicochemical property. This model could then be used to estimate the property for novel, unsynthesized derivatives of this compound, aiding in the selection of candidates with desired properties for synthesis.

A hypothetical set of descriptors for exploring the chemical space of piperidine derivatives is shown in Table 2.

Table 2: Representative Descriptors for Cheminformatics Analysis of Piperidine Derivatives

Descriptor ClassSpecific Descriptor ExampleInformation Provided
Constitutional Molecular WeightSize of the molecule
Topological Wiener IndexBranching of the molecular skeleton
Geometrical Molecular Surface AreaSpatial extent of the molecule
Electronic Dipole MomentPolarity of the molecule
Quantum Chemical HOMO EnergyElectron-donating ability

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. pnrjournal.commedmedchem.comresearchgate.netnih.gov The key parameters for NLO activity are the polarizability (α) and the first hyperpolarizability (β).

For a molecule to exhibit significant NLO properties, it typically requires a combination of an electron-donating group and an electron-accepting group connected by a π-conjugated system, leading to intramolecular charge transfer. While this compound does not have a traditional π-conjugated system, the presence of the electron-donating nitrogen atom in the piperidine ring and the electron-withdrawing carboxylic acid group could potentially lead to some NLO response.

Computational studies on piperazine (B1678402) derivatives have shown that heterocyclic compounds can exhibit NLO properties. bohrium.com The N-methylpiperidine group can be considered a modest electron donor, and the carboxylic acid group can act as an electron acceptor. The intervening -CH2-O-CH2- linkage is not a conjugated system, which will likely limit the magnitude of the NLO response.

The theoretical prediction of NLO properties for this compound would involve:

Optimization of the molecular geometry using a suitable DFT functional and basis set.

Calculation of the dipole moment, polarizability, and first hyperpolarizability.

The results of such calculations on analogous systems can provide an indication of the potential NLO properties. For instance, DFT studies on other organic molecules have shown that the choice of functional and basis set is crucial for obtaining accurate predictions of hyperpolarizability. pnrjournal.commedmedchem.comresearchgate.netnih.gov

A hypothetical comparison of calculated NLO properties for related structural motifs is presented in Table 3.

Table 3: Hypothetical Calculated NLO Properties of Related Structural Motifs

Molecule/FragmentDipole Moment (Debye)Mean Polarizability (a.u.)First Hyperpolarizability (a.u.)
N-Methylpiperidine~1.1~70Low
Acetic Acid~1.7~30Low
p-Nitroaniline (for comparison)~6.2~85High

Note: The values in this table are illustrative and would need to be calculated specifically for the target molecule and its fragments using appropriate computational methods.

Advanced Analytical Methodologies for Non Clinical Applications

Chromatographic Method Development and Validation

Chromatography is the cornerstone of separation science in pharmaceutical analysis. The development of specific and reliable chromatographic methods is essential for separating (1-Methyl-piperidin-4-ylmethoxy)-acetic acid from potential impurities, degradation products, and synthetic intermediates.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity and quantifying this compound due to its high resolution and versatility. A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose. The method's development would focus on optimizing the separation of the main compound from any related substances.

Given the compound's structure, a C18 stationary phase is a common starting point, providing a nonpolar surface for interaction. The mobile phase would likely consist of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase is a critical parameter; it must be controlled to ensure consistent ionization of both the carboxylic acid and the tertiary amine, thereby achieving reproducible retention times and sharp peak shapes. The use of a buffer, such as phosphate (B84403) or acetate, is crucial. Detection is commonly performed using a photodiode array (PDA) detector to assess peak purity spectrally, or a mass spectrometer for enhanced sensitivity and specificity. unodc.org A simple, sensitive, and accurate RP-HPLC method can be established for routine analysis. nih.gov

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column offering good retention and resolution for molecules of this polarity.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic modifier to suppress the ionization of the carboxylic acid and protonate the tertiary amine, improving peak shape.
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength.
Gradient 30% B to 70% B over 20 minGradient elution is necessary to separate impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column.
Column Temp. 30°CControlled temperature ensures reproducible retention times. nih.gov
Detection UV at 210 nm / Mass SpectrometryThe compound lacks a strong chromophore, requiring low UV wavelength. MS provides higher sensitivity and specificity.
Injection Vol. 10 µLStandard volume for analytical HPLC.

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its low volatility and thermal instability, stemming from the polar carboxylic acid and tertiary amine groups. libretexts.org Therefore, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. libretexts.org

The primary strategy involves the esterification of the carboxylic acid group. gcms.cz This can be achieved by reacting the compound with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst to form the corresponding methyl or ethyl ester. libretexts.org This process, known as alkylation, replaces the active acidic hydrogen, which reduces polarity and increases volatility. libretexts.org The resulting derivative can then be analyzed on a standard nonpolar or mid-polar capillary GC column with flame ionization detection (FID) or mass spectrometry (MS).

Table 2: Hypothetical GC Method Parameters for Derivatized this compound

ParameterConditionRationale
Derivative Methyl EsterFormed by reaction with methanol and an acid catalyst (e.g., BF₃). colostate.edu
Column DB-5 (30m x 0.25mm x 0.25µm)A common, robust, low-polarity column suitable for a wide range of analytes. google.com
Carrier Gas Helium or HydrogenStandard carrier gases for GC.
Inlet Temp. 250°CEnsures rapid volatilization of the derivatized analyte.
Oven Program 100°C (1 min), ramp to 280°C at 15°C/minTemperature program designed to separate the derivative from reagent artifacts and other impurities.
Detector Flame Ionization Detector (FID) / Mass Spectrometer (MS)FID provides general quantification, while MS allows for positive identification of the derivative peak.

Supercritical Fluid Chromatography (SFC) presents a "green" alternative to both HPLC and GC, offering fast separations with reduced organic solvent consumption. twistingmemoirs.com It is particularly well-suited for the analysis of polar compounds like this compound. researchgate.net The mobile phase in SFC typically consists of supercritical carbon dioxide (CO₂), which behaves as a nonpolar solvent, modified with a small amount of a polar organic solvent (co-solvent) such as methanol. twistingmemoirs.com

For a compound with both acidic and basic functional groups, additives to the co-solvent are crucial for achieving good peak shape. uva.es An acidic additive (e.g., formic acid) or a basic additive (e.g., triethylamine) can be used to suppress unwanted interactions with the stationary phase. researchgate.net SFC can provide unique selectivity compared to RP-HPLC and is often faster, making it a valuable tool for high-throughput analysis. mdpi.com

Table 3: Potential SFC Method Parameters for this compound

ParameterConditionRationale
Column Diol or 2-Ethylpyridine (2-EP)Polar stationary phases are effective for retaining and separating polar analytes in SFC. researchgate.net
Mobile Phase A Supercritical CO₂Primary mobile phase component.
Mobile Phase B Methanol with 10 mM Ammonium (B1175870) AcetatePolar co-solvent to elute the compound; additive improves peak shape for polar and ionizable analytes. uva.es
Gradient 5% B to 40% B over 5 minRapid gradient for high-throughput screening.
Flow Rate 3.0 mL/minHigher flow rates are possible due to the low viscosity of the mobile phase. mdpi.com
Back Pressure 150 barMaintains the CO₂ in its supercritical state.
Column Temp. 40°CInfluences fluid density and analyte retention.
Detection UV-PDA / MSStandard detection methods compatible with SFC.

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. nih.gov For this compound, which is an amphoteric compound, Capillary Zone Electrophoresis (CZE) is the most applicable mode. analyticaltoxicology.com

The separation is highly dependent on the pH of the background electrolyte (BGE). At a low pH (e.g., < 3), the carboxylic acid will be protonated (neutral) and the tertiary amine will be protonated (positive charge), causing the molecule to migrate as a cation. At a high pH (e.g., > 6), the carboxylic acid will be deprotonated (negative charge) and the tertiary amine will be neutral, causing it to migrate as an anion. At an intermediate pH, it will exist as a zwitterion. By carefully selecting the BGE pH, the electrophoretic mobility can be optimized for separation from impurities. nih.gov CE requires minimal sample and solvent, but often has lower concentration sensitivity compared to HPLC unless coupled with mass spectrometry. analyticaltoxicology.comarabjchem.org

Table 4: Representative CZE Method Parameters for this compound

ParameterConditionRationale
Capillary Fused Silica, 50 µm I.D., 60 cm total lengthStandard capillary for CE separations.
Background Electrolyte (BGE) 50 mM Phosphate buffer, pH 2.5Low pH ensures the analyte is cationic, allowing for separation from neutral and anionic impurities.
Voltage +25 kVHigh voltage drives the electrophoretic separation and electroosmotic flow.
Temperature 25°CControlled temperature ensures migration time reproducibility.
Injection Hydrodynamic (50 mbar for 5 s)Common method for introducing the sample into the capillary.
Detection Diode Array Detector (DAD) at 200 nmLow wavelength detection is necessary due to the lack of a strong chromophore. ufmg.br

Mass Spectrometry for Trace Analysis and Structural Confirmation

Mass Spectrometry (MS) is an indispensable tool for the structural confirmation and trace analysis of this compound. nih.gov When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides both retention time and mass-to-charge (m/z) ratio information, offering a high degree of specificity.

Electrospray ionization (ESI) is the preferred ionization method for LC-MS analysis of this compound, as it is a soft ionization technique suitable for polar and thermally labile molecules. nih.gov In positive ion mode (ESI+), the molecule would readily protonate at the tertiary nitrogen of the piperidine (B6355638) ring, yielding a strong signal for the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the accurate mass of this ion, allowing for the determination of the elemental formula and confirming the compound's identity.

Tandem mass spectrometry (MS/MS) experiments involve isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint of the molecule. researchgate.net Expected fragmentation pathways would include the neutral loss of water or acetic acid from the parent ion, as well as cleavages at the ether linkage and within the piperidine ring. nih.gov This detailed structural information is crucial for identifying unknown impurities and degradation products.

While ESI is generally effective for this compound, derivatization can be employed to further enhance detection sensitivity or to improve chromatographic behavior, particularly for GC-MS analysis. nih.gov Chemical derivatization aims to modify a functional group to create a derivative with more favorable analytical properties. libretexts.org

For enhancing ionization efficiency in LC-MS, a derivatizing agent that introduces a permanently charged moiety or a group with very high proton affinity can be used. This is particularly useful for achieving very low detection limits. nih.govresearchgate.net For GC-MS, as previously discussed, esterification of the carboxylic acid is necessary to increase volatility. colostate.edu This conversion into a less polar ester derivative also improves chromatographic peak shape on common GC columns. colostate.edu Another approach is silylation, where active hydrogens on the carboxylic acid are replaced by a trimethylsilyl (B98337) (TMS) group, which also significantly increases volatility and thermal stability. libretexts.org

Table 5: Summary of Derivatization Strategies for this compound

TechniqueFunctional Group TargetedDerivatization MethodReagent ExamplePurpose
GC-MS Carboxylic AcidEsterification (Alkylation)Methanol / BF₃Increase volatility and thermal stability. libretexts.orgcolostate.edu
GC-MS Carboxylic AcidSilylationBSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)Increase volatility for GC analysis. libretexts.org
LC-MS Carboxylic AcidAmidationN-(4-aminophenyl)piperidineIntroduce a high proton affinity tag to enhance ESI+ signal. nsf.govnih.gov
LC-MS Carboxylic AcidEsterification2-picolylamineIntroduce a basic nitrogen for improved ESI+ response.

Isotope Dilution Mass Spectrometry for Precise Quantification

Isotope Dilution Mass Spectrometry (IDMS) stands as a primary method for the highest accuracy quantification of organic molecules, including this compound. researchgate.net This technique provides exceptional precision by using a stable, isotopically labeled version of the analyte as an internal standard. nih.govnih.gov

The core principle of IDMS involves adding a known amount of an isotopically enriched standard—for instance, (1-Methyl-d3-piperidin-4-ylmethoxy)-acetic acid or this compound-13C2—to the sample. This "isotope-labeled standard" is chemically identical to the analyte but has a different mass due to the heavier isotopes. After the standard and the naturally occurring analyte have been allowed to equilibrate within the sample matrix, the mixture is processed and analyzed by a mass spectrometer.

Because the standard and analyte behave identically during extraction, purification, and ionization, any sample loss affects both compounds equally. nih.gov The mass spectrometer distinguishes between the native analyte and the labeled standard based on their mass-to-charge (m/z) ratio. Quantification is then achieved by measuring the ratio of the signal intensity of the analyte to that of the labeled standard. researchgate.net This ratio, combined with the known amount of standard added and the sample mass, allows for a highly accurate calculation of the analyte's concentration, with uncertainties often below 0.1%. nist.gov

Research Findings: While specific IDMS applications for this compound are not extensively published, the methodology is well-established for similar molecules. The analysis would typically be performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The piperidine ring and the carboxylic acid group provide distinct fragments upon collision-induced dissociation, allowing for highly selective detection using Multiple Reaction Monitoring (MRM).

Table 1: Representative MRM Transitions for IDMS Analysis

Compound Precursor Ion (m/z) Product Ion (m/z) Application
This compound (Analyte) 188.1 98.1 (Fragment of methyl-piperidine moiety) Quantifier
This compound (Analyte) 188.1 128.1 (Fragment from loss of acetic acid) Qualifier

Note: The m/z values are hypothetical and represent expected fragmentation patterns.

Spectrophotometric Techniques for Detection and Monitoring

Spectrophotometric methods offer a rapid and cost-effective approach for the detection and monitoring of piperidine-containing compounds. These techniques are typically based on chemical reactions that produce a colored product, which can be quantified by measuring its light absorbance at a specific wavelength. ekb.egresearchgate.net

For this compound, the tertiary amine in the N-methylpiperidine group is a suitable target for derivatization. One established method for related piperidine and piperazine (B1678402) derivatives involves a charge-transfer complexation reaction. mdpi.comnih.gov In this approach, the electron-donating nitrogen atom of the piperidine ring reacts with an electron acceptor (a chromogenic reagent) to form a colored complex.

Common Chromogenic Reactions:

Reaction with Chloranil (B122849): The interaction with chloranil in the presence of acetaldehyde (B116499) can form a blue aminovinylquinone product, with maximum absorbance measurable in the visible spectrum. ekb.eg

Reaction with Iodine: Iodine can act as a σ-acceptor, reacting with the basic drug in a suitable solvent like dichloroethane to form a yellow charge-transfer complex. mdpi.com

Ion-Pair Complexation: The protonated amine can form a stable, colored ion-pair complex with sulfonephthalein dyes such as bromocresol green (BCG) or bromophenol blue (BPB) in a non-polar solvent. mdpi.comnih.gov

The intensity of the color produced is directly proportional to the concentration of the compound in the sample, following the Beer-Lambert law over a specific concentration range. ekb.egnih.gov

Table 2: Example of Calibration Data for a Spectrophotometric Assay

Concentration (µg/mL) Absorbance at λmax
1.0 0.112
2.5 0.278
5.0 0.559
10.0 1.115

Note: Data are representative for a hypothetical ion-pair complexation reaction.

Electrochemical and Sensor-Based Detection Systems

Electrochemical sensors provide a highly sensitive, rapid, and portable means for detecting compounds like this compound. mdpi.com These systems work by measuring the electrical response (such as current or potential) resulting from an electrochemical reaction between a specially designed electrode and the target analyte. analog.com

The analysis of this compound can leverage either the piperidine or the acetic acid moiety.

Detection via the Piperidine Moiety: The nitrogen atom on the piperidine ring can be electrochemically oxidized. mdpi.com A sensor could be fabricated using a modified electrode, such as one with zinc oxide (ZnO) nanorods, which provide a large surface area and high electrocatalytic activity for piperidine oxidation. researchgate.net The mechanism involves the loss of an electron from the nitrogen, leading to the formation of a carbocation radical, which generates a measurable current proportional to the analyte's concentration. mdpi.com

Detection via the Acetic Acid Moiety: Sensors have been developed specifically for acetic acid, often for monitoring volatile organic compounds. These can be based on metal-oxide heterojunctions (e.g., α-Fe2O3/ZrO2) that show a change in conductivity upon exposure to acetic acid vapor. rsc.org Other approaches include colorimetric sensors based on pH-sensitive dyes embedded in composite films, which change color in the presence of acetic acid. acs.orgnih.gov

The choice of sensor depends on the matrix and the required sensitivity. Voltammetric techniques, such as cyclic voltammetry or differential pulse voltammetry, are commonly employed to characterize the electrochemical behavior and quantify the analyte. researchgate.net

Table 3: Performance Characteristics of a Hypothetical Electrochemical Sensor

Parameter Value
Linear Detection Range 0.5 µM - 250 µM
Limit of Detection (LOD) ~80 nM
Response Time < 10 seconds
Working Electrode Glassy Carbon Electrode modified with ZnO Nanostructures

Sample Preparation Techniques for Complex Non-Biological Matrices

Effective sample preparation is a critical step for accurate analysis, especially when dealing with complex non-biological matrices such as soil, industrial wastewater, or environmental samples. researchgate.netepa.gov The goal is to isolate this compound from interfering substances and concentrate it to a level suitable for instrumental analysis.

Given the amphoteric nature of this compound (containing both a basic amine and an acidic carboxylic group), Solid-Phase Extraction (SPE) is a highly effective and versatile technique. researchgate.net A mixed-mode SPE sorbent, which has both ion-exchange and reversed-phase properties, would be ideal for selective extraction.

A typical SPE workflow would include the following steps:

Sample Pre-treatment: The sample (e.g., water or a soil leachate) is filtered and its pH is adjusted. To ensure both functional groups are ionized for strong ion-exchange retention, the pH should be adjusted to a value between the pKa of the carboxylic acid and the pKa of the conjugate acid of the piperidine nitrogen.

Column Conditioning: The mixed-mode SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by equilibrated water at the selected pH.

Sample Loading: The pre-treated sample is passed through the SPE cartridge. The analyte is retained by a combination of ion-exchange interactions with its charged groups and reversed-phase interactions with its carbon skeleton.

Washing: The cartridge is washed with a weak solvent to remove co-adsorbed interfering compounds without eluting the analyte.

Elution: The analyte is eluted from the sorbent using a solvent that disrupts both retention mechanisms. This is typically achieved with a small volume of an organic solvent containing an acid or a base (e.g., methanol with formic acid or ammonia) to neutralize the ionized functional groups, thus releasing them from the ion-exchange sites.

Concentration: The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of a suitable solvent for analysis.

This approach not only cleans the sample but also provides significant enrichment, enhancing the sensitivity of the subsequent analytical method.

Diverse Applications in Advanced Chemical Research

Role as a Key Synthetic Intermediate and Building Block

The compound's structure is particularly well-suited for its use as an intermediate in the construction of larger, more complex molecules. The piperidine (B6355638) ring offers a stable, non-aromatic scaffold, while the acetic acid group provides a reactive handle for amide bond formation, esterification, or other nucleophilic substitutions.

The most prominent documented application of the (1-methyl-piperidin-4-ylmethoxy) moiety is as a key precursor in the synthesis of complex heterocyclic systems for pharmaceutical research. A prime example is its incorporation into the structure of Tepotinib, a potent and selective mesenchymal-epithelial transition (c-Met) kinase inhibitor. newdrugapprovals.org

The synthesis of Tepotinib demonstrates how the (1-methyl-piperidin-4-ylmethoxy) fragment is integrated into a multi-ring system containing both pyrimidine and pyridazine heterocycles. newdrugapprovals.org This underscores its value in building intricate molecular architectures designed to interact with specific biological targets. The piperidine group in such structures often serves to enhance solubility, modulate basicity, and provide a three-dimensional conformation that can be crucial for binding to protein active sites. While its use in natural product analog synthesis is less documented, its structural motifs are common in alkaloids, suggesting potential for such applications.

Table 1: Components of Tepotinib Featuring the (1-Methyl-piperidin-4-ylmethoxy) Moiety

Component Chemical Name Role in Final Molecule
Core Moiety (1-methyl-piperidin-4-yl)methoxy Provides solubility, basicity, and a key binding interaction fragment.
Heterocycle 1 Pyrimidine Acts as a central scaffold linking the piperidine moiety to the rest of the molecule.
Heterocycle 2 Pyridazine Forms part of the core structure responsible for kinase inhibition.
Linking Group Benzyl Connects the heterocyclic systems.

| Functional Group | Benzonitrile | A key pharmacophore element interacting with the biological target. |

In the field of coordination chemistry, the design of ligands is crucial for developing novel catalysts and functional materials. (1-Methyl-piperidin-4-ylmethoxy)-acetic acid possesses ideal characteristics for a versatile ligand. The nitrogen atom of the piperidine ring can act as a Lewis base, coordinating to a metal center, while the carboxylate group can bind in a monodentate or bidentate fashion. This allows the molecule to function as a bidentate chelating ligand or as a bridging ligand to form polynuclear metal complexes.

Studies on analogous compounds, such as 2-piperidine-carboxylic acid, have demonstrated their ability to form stable mixed-ligand complexes with various transition metals. researchgate.net The catalytic activity of zinc(II) compounds, for instance, has been exploited in reactions like the nucleophilic addition of amines to nitriles, where piperidine derivatives can be part of the ligand sphere. rsc.org The flexibility of the ether linkage in this compound adds another layer of versatility, allowing for the formation of stable complexes with specific geometries, which is a key aspect of designing efficient catalysts.

Table 2: Potential Coordination Modes of this compound

Coordination Site(s) Mode Potential Application
Carboxylate Oxygen atoms Bidentate Chelate Formation of stable 5- or 6-membered rings with a metal center.
Piperidine Nitrogen atom Monodentate Lewis base interaction, useful in catalysis.
N (piperidine) and O (carboxylate) Bidentate Chelate Forms a larger chelate ring, influencing complex geometry.

Contributions to Materials Science and Engineering

The functional groups present in this compound make it a theoretical candidate for the development of advanced materials, although specific research on this compound is limited. Its potential lies in its ability to be integrated into larger macromolecular structures.

Piperidine-containing polymers are of interest for various applications due to the properties conferred by the heterocyclic ring, such as thermal stability and chemical resistance. Research has shown that monomers containing a piperidine cycle, such as 1-chloro-3-piperidine-2-propylmethacrylate, can undergo radical polymerization to form high-molecular-weight compounds. researchcommons.org

Theoretically, this compound could be incorporated into polymer backbones. The carboxylic acid group could be modified, for example, by esterification with a hydroxyl-containing monomer (e.g., hydroxyethyl methacrylate), to create a new polymerizable monomer. This would allow for the synthesis of polymers with pendant (1-Methyl-piperidin-4-ylmethoxy) groups, which could be used to modulate properties like hydrophilicity or to create materials with metal-binding capabilities.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Carboxylic acids are one of the most common classes of organic linkers used in MOF synthesis. nih.gov The structure of this compound, with its terminal carboxylate group, makes it a suitable candidate for an organic linker.

The carboxylic acid end can coordinate to metal centers, while the piperidine nitrogen offers an additional site for coordination or for post-synthetic modification. This dual functionality could lead to the formation of MOFs with complex topologies and functionalized pores. For instance, Zr-based MOFs are often synthesized using acidic ligands. nih.gov The incorporation of the N-methylpiperidine group within the MOF's pores could create a basic environment, making the material potentially useful for heterogeneous catalysis.

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. Molecules that possess both hydrophilic (water-loving) and hydrophobic (water-fearing) parts, known as amphiphiles, are excellent candidates for forming self-assembled materials like micelles or vesicles.

This compound has such characteristics. The charged carboxylate (at neutral or high pH) or protonated amine (at low pH) provides a hydrophilic head, while the piperidine ring and hydrocarbon backbone constitute a hydrophobic tail. This amphiphilic nature suggests that, under appropriate conditions of solvent and pH, the compound could self-assemble into supramolecular structures. These organized systems are foundational in fields like drug delivery and nanotechnology, though specific studies employing this particular compound have not been reported.

Compound Information

Table 3: List of Compounds Mentioned

Compound Name
This compound
1-chloro-3-piperidine-2-propylmethacrylate
2-piperidine-carboxylic acid
Tepotinib (3-(1-(3-(5-((1-methylpiperidin-4-yl)methoxy)pyrimidin-2-yl)benzyl)-1,6-dihydro-6-oxopyridazin-3-yl)benzonitrile)

Applications in Catalysis Research

While direct catalytic applications of this compound are not documented in the reviewed literature, the broader class of piperidine derivatives is significant in catalysis.

Organocatalysis

Piperidine and its derivatives are well-established organocatalysts. For instance, L-proline, a cyclic secondary amine similar to the piperidine core, is a versatile catalyst in asymmetric synthesis, facilitating reactions like the α-amination of aldehydes. This approach is crucial for creating chiral building blocks for biologically active molecules, including derivatives of pipecolic acid. The synthesis of (R)-pipecolic acid has been achieved using L-proline catalyzed α-amination as a key step, highlighting the potential of such cyclic amines in asymmetric transformations.

Biocatalysis

In the realm of biocatalysis, enzymes are utilized for the synthesis of pharmaceutical intermediates. Hydrolases, such as lipases, are frequently employed for the resolution of racemates to produce enantiomerically pure chiral compounds. While no specific biocatalytic routes involving this compound have been identified, the general principles of using enzymes to modify complex molecules are well-established and could theoretically be applied to this compound.

Environmental Chemistry Research

Specific studies on the environmental fate, mobility, and remediation of this compound are not currently available. However, research on other heterocyclic compounds provides insights into potential environmental behaviors.

Studies on Environmental Fate and Degradation Pathways

Heterocyclic compounds can be persistent in the environment. The degradation of related nitrogen heterocyclic compounds like morpholine (B109124) and piperidine has been studied. For example, Mycobacterium aurum MO1 has been shown to degrade piperidine. The proposed general pathway involves the initial cleavage of the C-N bond, leading to the formation of an amino acid intermediate, which is then deaminated and oxidized into a diacid. This suggests a potential biodegradation pathway for piperidine-containing molecules.

Abiotic degradation pathways, such as hydrolysis and photolysis, are also important for determining the environmental persistence of chemical compounds. For instance, the abiotic degradation of some herbicides has been shown to be influenced by pH and light, with photochemical reactions leading to their transformation.

Mobility and Sorption Studies in Environmental Matrices

The mobility and sorption of chemicals in soil, water, and sediment are critical for understanding their environmental distribution. The properties of a molecule, such as its solubility and charge, will dictate its interaction with environmental matrices. For heterocyclic pharmaceuticals, their high solubility can lead to their prevalence in aquatic environments. The sorption behavior of related compounds is studied to predict their potential for leaching into groundwater or accumulating in sediment.

Remediation and Treatment Processes for Chemical Mixtures

Effective remediation strategies are necessary to address the environmental impact of persistent chemical compounds. Various treatment processes are explored for the removal of pharmaceuticals and other contaminants from water. While no remediation processes have been specifically developed for this compound, general water treatment technologies could be applicable.

Mechanistic Investigations of Chemical Reactions Involving 1 Methyl Piperidin 4 Ylmethoxy Acetic Acid

Kinetics and Thermodynamics of Reactions

Kinetics is the study of reaction rates, while thermodynamics describes the energy changes that occur during a reaction. Together, they provide a comprehensive picture of a chemical transformation.

Determination of Rate Constants and Reaction Orders

The rate of a chemical reaction is quantified by its rate constant (k) and the reaction orders with respect to each reactant. The rate law for a reaction is an experimentally determined equation that relates the reaction rate to the concentrations of the reactants. For example, the rate of a reaction can be expressed as:

Rate = k[A]^m[B]^n

Activation Parameters (Ea, ΔSǂ, ΔHǂ, ΔGǂ) and Arrhenius/Eyring Analysis

The temperature dependence of the rate constant is described by the Arrhenius equation:

k = Ae^(-Ea/RT)

where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the temperature. A plot of ln(k) versus 1/T, known as an Arrhenius plot, yields a straight line with a slope of -Ea/R.

The Eyring equation, derived from transition state theory, provides a more detailed look at the thermodynamics of the transition state:

k = (κk_B T/h)e^(-ΔGǂ/RT)

where κ is the transmission coefficient, k_B is the Boltzmann constant, h is the Planck constant, and ΔGǂ is the Gibbs free energy of activation. The Gibbs free energy of activation is related to the enthalpy of activation (ΔHǂ) and the entropy of activation (ΔSǂ) by the equation:

ΔGǂ = ΔHǂ - TΔSǂ

These activation parameters provide insight into the energy requirements and the degree of order in the transition state. For instance, a negative entropy of activation suggests a more ordered transition state compared to the reactants.

Equilibrium Studies and Thermodynamic Parameters

For reversible reactions, equilibrium studies are conducted to determine the equilibrium constant (K_eq), which is the ratio of the rate constants for the forward and reverse reactions. The equilibrium constant is related to the standard Gibbs free energy change (ΔG°) for the reaction by the equation:

ΔG° = -RTln(K_eq)

The standard Gibbs free energy change can also be expressed in terms of the standard enthalpy change (ΔH°) and the standard entropy change (ΔS°):

ΔG° = ΔH° - TΔS°

These thermodynamic parameters indicate the spontaneity and extent of a reaction at equilibrium.

Elucidation of Reaction Mechanisms

The elucidation of a reaction mechanism involves identifying all the elementary steps that lead from reactants to products.

Identification of Rate-Determining Steps and Intermediates

Intermediates are species that are formed in one elementary step and consumed in a subsequent step. They are typically short-lived and present at low concentrations, making their direct detection challenging. However, their existence can often be inferred from kinetic data or spectroscopic studies.

Isotope Effect Studies

Isotope effect studies are a powerful tool for probing reaction mechanisms. By replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing hydrogen with deuterium), changes in the reaction rate can be observed. A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. The magnitude of the isotope effect can provide information about the nature of the transition state. Secondary kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond breaking or formation and can provide information about changes in hybridization or solvation at the transition state.

Influence of Solvent on Reaction Kinetics, Thermodynamics, and Selectivity

The choice of solvent is a critical parameter in chemical synthesis, capable of profoundly influencing reaction rates, equilibrium positions, and the distribution of products. ajgreenchem.comajgreenchem.com The effects of a solvent are dictated by its physical properties, such as polarity, dielectric constant, and its ability to form hydrogen bonds, which affect the stability of reactants and transition states. ajgreenchem.comresearchgate.net

Kinetics: In reactions involving polar or charged intermediates, such as many nucleophilic substitution or addition reactions, polar protic or aprotic solvents can significantly accelerate the reaction rate. They achieve this by stabilizing the charged transition state more than the neutral reactants, thereby lowering the activation energy (Ea). For instance, studies on the synthesis of substituted piperidines have shown that solvent choice can dramatically alter reaction kinetics. ajgreenchem.comajgreenchem.com In one such study, the reaction rate in ethanol (B145695) was found to be faster than in methanol (B129727), despite ethanol having a lower dielectric constant. ajgreenchem.com This suggests that specific solvent-solute interactions, beyond simple polarity, play a crucial role.

Selectivity: In reactions where multiple products can be formed (chemoselectivity) or where new stereocenters are created (stereoselectivity), the solvent can play a deciding role. For example, in the cyclization of certain amino-aldehydes, the choice of solvent can determine the ring size of the product. The use of acetonitrile (B52724) as a solvent might favor a 6-endo-trig pathway to yield a piperidine (B6355638) derivative, whereas switching to methanol could promote a 5-exo-trig cyclization to afford a different heterocyclic product. nih.gov This control arises from the solvent's ability to selectively stabilize one transition state over another.

Kinetic and thermodynamic data from a study on the synthesis of a substituted piperidine in different alcohol solvents are presented below, illustrating the quantitative impact of the solvent.

ParameterMethanolEthanol
Dielectric Constant (ε at 25°C) 32.7024.55
Rate Constant, k₁ at 25°C (L mol⁻¹ s⁻¹) Lower ValueHigher Value
Activation Energy, Ea (kJ mol⁻¹) 104.246.9
ΔH‡ (kJ mol⁻¹) 101.744.4
ΔS‡ (J mol⁻¹ K⁻¹) 28.5-154.5
ΔG‡ at 25°C (kJ mol⁻¹) 93.290.4
(Data adapted from studies on substituted piperidine synthesis) ajgreenchem.com

Computational Validation of Proposed Mechanisms

Alongside experimental studies, computational chemistry has become an indispensable tool for validating proposed reaction mechanisms. rsc.org Quantum mechanical methods, particularly Density Functional Theory (DFT), allow for the detailed in silico exploration of reaction pathways, providing insights that are often difficult or impossible to obtain through experimentation alone.

Mapping Potential Energy Surfaces: Computational models can map the entire potential energy surface of a reaction. This involves locating the structures and calculating the energies of reactants, products, intermediates, and, most importantly, transition states. The calculated activation energy (the energy difference between the reactants and the transition state) can be directly compared with experimental values derived from kinetic studies. A close agreement between calculated and experimental activation energies provides strong support for the proposed mechanism. rsc.org

Visualizing Transition States: A significant advantage of computational modeling is the ability to determine the three-dimensional geometry of transient species like transition states. This allows chemists to visualize the precise arrangement of atoms as bonds are being broken and formed. This information is crucial for understanding stereoselectivity, as the geometry of the transition state dictates the stereochemical outcome of the reaction.

Solvent Effects: Modern computational methods can also incorporate the effects of solvents, either implicitly (using a continuum model that represents the solvent as a medium with a specific dielectric constant) or explicitly (by including individual solvent molecules in the calculation). researchgate.net Modeling reactions in different solvents can help explain experimentally observed changes in reaction rates and selectivity, attributing them to specific interactions like hydrogen bonding between the solvent and the transition state. researchgate.net For reactions involving (1-Methyl-piperidin-4-ylmethoxy)-acetic acid, computational studies could, for example, validate a proposed SN2 mechanism for a substitution reaction by calculating the energy barrier and confirming a backside attack geometry in the transition state.

The table below provides a hypothetical example of computational data used to validate a proposed two-step reaction mechanism for a derivative of this compound.

ParameterStep 1: Intermediate FormationStep 2: Product Formation
Transition State (TS) TS1TS2
Calculated ΔG‡ (kcal/mol) in THF +21.5+15.2
Calculated ΔG‡ (kcal/mol) in Water +19.8+14.1
Key Interatomic Distance in TS (Å) C-Nu: 2.15O-H: 1.68
Imaginary Frequency (cm⁻¹) -350-410
(This data is illustrative and represents typical outputs from DFT calculations on a reaction mechanism)

The negative imaginary frequency confirms that the calculated structure is a true transition state, and the lower activation energies in water computationally support the experimental observation of rate acceleration in a polar solvent.

Future Directions and Emerging Research Avenues

Exploration of Unconventional Synthesis Methodologies (e.g., Photochemistry, Electrochemistry)

Traditional synthetic routes often rely on thermal activation and stoichiometric reagents. However, emerging methodologies in photochemistry and electrochemistry offer greener, more efficient, and highly selective alternatives for the synthesis and functionalization of complex molecules like (1-Methyl-piperidin-4-ylmethoxy)-acetic acid.

Photochemistry: Visible-light photoredox catalysis has become a powerful tool for C-H functionalization, allowing for the direct modification of the piperidine (B6355638) ring. iciq.orgresearchgate.net For a substrate like this compound, this could enable the introduction of various substituents at the C-2, C-3, or C-4 positions of the piperidine ring, which is a prominent structural element in numerous pharmaceuticals. nih.gov Research has demonstrated the diastereoselective α-amino C–H arylation of highly substituted piperidine derivatives, a reaction that proceeds under mild conditions. nih.govresearchgate.net This approach could be adapted to introduce aryl groups to the piperidine core, expanding the chemical space around this scaffold. Furthermore, photochemical reactions can be employed to construct unique molecular architectures that are not readily accessible through conventional thermal methods. nih.gov

Electrochemistry: Electrochemical methods provide a reagent-free approach to oxidation and reduction reactions, driven by an applied voltage. Flow electrochemistry, in particular, offers a scalable and efficient means for the synthesis of piperidine derivatives. scispace.comkorea.ac.kr For instance, the anodic methoxylation of N-formylpiperidine in a microfluidic electrolysis cell can generate a precursor for the introduction of various nucleophiles at the 2-position of the piperidine ring. scispace.comkorea.ac.kr This strategy could be adapted for the functionalization of the N-methylpiperidine moiety in the target molecule. Electroreductive cyclization is another powerful electrochemical technique for the synthesis of piperidine and pyrrolidine (B122466) derivatives from readily available starting materials. azooptics.com

MethodologyPotential Application to this compoundKey Advantages
Photoredox Catalysis Selective C-H functionalization of the piperidine ring.Mild reaction conditions, high selectivity, access to novel analogs.
Flow Electrochemistry Scalable and efficient functionalization of the N-methylpiperidine moiety.Reagent-free, precise control over reaction conditions, improved safety.
Electroreductive Cyclization Alternative synthetic routes to the piperidine core.Use of simple precursors, high efficiency in microreactors.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Design

The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is revolutionizing how chemical reactions are designed and optimized. For a molecule like this compound, these computational tools can accelerate the discovery of novel synthetic routes and predict the outcomes of complex reactions.

Machine learning models are increasingly used to predict the outcomes of chemical reactions, including yield and selectivity. nih.govresearchgate.net By training on large datasets of known reactions, these models can identify patterns that may not be apparent to human chemists. researchgate.net This predictive power can save significant time and resources by prioritizing promising reaction conditions and avoiding those likely to fail. For the synthesis of this compound, ML models could be employed to optimize the conditions for key steps, such as the etherification or the final carboxylation.

AI/ML ApplicationRelevance to this compoundPotential Impact
De Novo Molecular Design Generation of novel analogs with tailored properties.Accelerated discovery of new chemical entities with enhanced performance.
Retrosynthesis Prediction Identification of efficient and novel synthetic routes.Reduced development time and cost for synthesis.
Reaction Outcome Prediction Optimization of reaction conditions for yield and selectivity.Improved efficiency and sustainability of chemical synthesis.

Development of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

Real-time monitoring of chemical reactions is crucial for understanding reaction kinetics, identifying transient intermediates, and optimizing process parameters. Advanced in situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, provide a non-invasive window into the reacting system.

In Situ FTIR Spectroscopy: Attenuated total reflection (ATR)-FTIR spectroscopy is a powerful tool for monitoring reactions in real-time, providing detailed information about the concentration of reactants, intermediates, and products. scispace.comnih.gov This technique has been successfully used to study the lithiation-substitution of N-Boc-piperidines, allowing for the optimization of reaction conditions. scispace.comnih.gov For the synthesis of this compound, in situ FTIR could be used to monitor the formation of the ether linkage or the progress of the final hydrolysis step to the carboxylic acid.

In Situ Raman Spectroscopy: Raman spectroscopy is another valuable technique for real-time reaction monitoring, particularly for reactions in aqueous media or with solid components. azooptics.comresearchgate.net It offers high chemical specificity and can provide information about molecular vibrations. mdpi.com Parallelized Raman difference spectroscopy is an emerging technique that allows for the highly sensitive comparison of multiple samples, which could be beneficial for high-throughput screening of reaction conditions. acs.org

Spectroscopic TechniqueInformation ProvidedApplication in Synthesis of this compound
In Situ ATR-FTIR Real-time concentration profiles of reactants, intermediates, and products.Monitoring key bond-forming events and optimizing reaction endpoints.
In Situ Raman Spectroscopy Molecular vibrational information, suitable for aqueous and solid-phase reactions.Real-time analysis of reaction kinetics and mechanisms.

Novel Reactivity Modes and Catalyst Development

The development of new catalysts and the discovery of novel reactivity modes are central to advancing synthetic organic chemistry. For a molecule containing a piperidine scaffold, catalyst-controlled C-H functionalization offers a powerful strategy for selective modification.

Recent advances have enabled the site-selective and stereoselective functionalization of piperidines at the C-2, C-3, or C-4 positions through the use of tailored rhodium catalysts. nih.gov This level of control allows for the precise introduction of functional groups, which is crucial for structure-activity relationship studies. For this compound, this could lead to the synthesis of a library of analogs with substituents at different positions on the piperidine ring, facilitating the exploration of their biological activities.

Furthermore, the development of catalysts for the functionalization of the ether linkage or the carboxylic acid group could open up new avenues for derivatization. For instance, new catalytic methods for C-O bond formation or cleavage could provide alternative strategies for the synthesis and modification of the methoxy-acetic acid side chain.

Multidisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Environmental Science

The applications of piperidine-containing molecules extend beyond pharmaceuticals into materials science and environmental science. The unique structural and chemical properties of this compound could be leveraged in these interdisciplinary fields.

Materials Science: Piperidine derivatives have been investigated for their potential use in the development of novel polymers. For example, piperidine-based polymers have been explored as anion exchange membranes in fuel cells and as materials for bioactive films in drug delivery applications. capes.gov.brnih.gov The incorporation of the this compound moiety into a polymer backbone could impart specific properties, such as improved ion conductivity or biocompatibility. Additionally, piperidine-based materials have shown promise as sensors for the detection of analytes like CO2. nih.gov

Environmental Science: The reactivity of the piperidine nucleus makes it a target for environmental degradation processes. Studies on the OH-initiated photo-oxidation of piperidine provide insights into its atmospheric fate. researchgate.net Understanding these degradation pathways is crucial for assessing the environmental impact of such compounds. Furthermore, piperidine derivatives have been explored for their potential in CO2 capture technologies. researchgate.netscispace.comkorea.ac.kr The specific functional groups in this compound could be tuned to enhance its affinity and capacity for CO2 absorption. Photocatalytic degradation is an emerging technology for the removal of organic pollutants from water, and research in this area could lead to methods for the environmental remediation of piperidine-containing compounds. mdpi.com

FieldPotential Application of this compoundResearch Focus
Materials Science Monomer for functional polymers.Development of anion exchange membranes, bioactive films, and chemical sensors.
Environmental Science CO2 capture agent.Enhancing CO2 absorption capacity and understanding atmospheric degradation pathways.
Environmental Science Model compound for remediation studies.Development of photocatalytic methods for the degradation of piperidine-containing pollutants.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1-Methyl-piperidin-4-ylmethoxy)-acetic acid, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step processes, such as coupling reactions between piperidine derivatives and acetic acid moieties. For example, analogous compounds like [4-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid are synthesized via condensation reactions under controlled temperature and solvent conditions (e.g., dichloromethane or DMF). Reaction time and stoichiometric ratios are critical to minimize by-products . Optimization often includes using coupling agents (e.g., DCC) and catalysts (e.g., DMAP) to improve selectivity .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Performance Liquid Chromatography (HPLC) are standard for structural confirmation and purity assessment. Mass spectrometry (MS) provides molecular weight validation. For example, related piperidine-acetic acid derivatives are characterized using 2D-NMR to resolve stereochemistry and substituent positioning .

Q. How is the molecular structure of this compound analyzed, and what computational tools support this?

  • Methodological Answer : X-ray crystallography and density functional theory (DFT) calculations are used to determine 3D conformations. Databases like PubChem provide canonical SMILES and InChI identifiers for computational modeling. For analogs, software like Gaussian or Avogadro predicts electronic properties and reactive sites .

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity during synthesis?

  • Methodological Answer : Yield optimization requires fine-tuning reaction parameters, such as using inert atmospheres (N₂/Ar) to prevent oxidation and selecting aprotic solvents (e.g., THF) to enhance reactivity. For tert-butoxycarbonyl-protected analogs, stepwise deprotection and purification via flash chromatography or recrystallization improve purity . Kinetic studies (e.g., monitoring via TLC or in-situ IR) help identify intermediate bottlenecks .

Q. What strategies resolve batch-to-batch variability in synthesized samples?

  • Methodological Answer : Implementing rigorous quality control (QC) protocols, such as peptide content analysis and salt removal (<1% TFA), reduces variability. For sensitive bioassays, additional QC steps (e.g., Karl Fischer titration for water content) ensure consistency. Statistical tools like ANOVA can identify critical variables (e.g., solvent purity, temperature fluctuations) .

Q. How are mechanistic studies designed to elucidate reaction pathways (e.g., substitution, oxidation)?

  • Methodological Answer : Isotopic labeling (e.g., ²H or ¹⁸O) and trapping experiments (e.g., using TEMPO for radical intermediates) clarify mechanisms. For oxidation reactions, kinetic isotope effects (KIE) and Hammett plots reveal whether electron transfer or proton-coupled pathways dominate. Analogous studies on 4-Amino-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide used H₂O₂ and KMnO₄ to track regioselectivity .

Q. How are biological interactions of this compound investigated in vitro?

  • Methodological Answer : Target engagement assays (e.g., surface plasmon resonance, SPR) and cell-based assays (e.g., AMPK activation) are employed. For related piperidine derivatives, competitive binding studies with fluorescent probes (e.g., FITC-labeled ligands) quantify affinity. Dose-response curves and toxicity screens (e.g., MTT assays) validate therapeutic potential .

Q. How should contradictions in spectral or analytical data be addressed?

  • Methodological Answer : Cross-validation using orthogonal techniques is critical. For instance, discrepancies in NMR peaks due to impurities can be resolved via HPLC-MS fractionation. For chiral analogs, circular dichroism (CD) or chiral HPLC distinguishes enantiomers. Collaborative data analysis platforms (e.g., MNova, ACD/Labs) assist in interpreting complex spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.